molecular formula C10H12N6O2S B2696633 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1116071-23-8

2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No. B2696633
CAS RN: 1116071-23-8
M. Wt: 280.31
InChI Key: UGIGTAYVBGFTMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate has been synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides, whereas its reactions with hydrazine hydrate and aniline afforded 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively .

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been studied, revealing folded conformations about the thioacetamide bridge. This detailed analysis helps understand the molecular interactions and stability of similar compounds (S. Subasri et al., 2016; S. Subasri et al., 2017).

Synthesis and Evaluation for Biological Activities

The synthesis and evaluation of novel thiopyrimidine-glucuronide compounds have shown promising biological activities, indicating the potential for similar compounds in therapeutic applications (R. Wanare, 2022). Additionally, compounds with similar structures have been synthesized and tested for anticancer activity, providing insights into the therapeutic potential of such compounds (V. Horishny et al., 2021).

Antimicrobial and Antiviral Applications

Several studies have synthesized and assessed the antimicrobial and antiviral activities of pyrimidine-triazole derivatives, demonstrating their potential in addressing various microbial and viral infections (J.J. Majithiya & B. Bheshdadia, 2022). For instance, novel antiviral molecules with a similar structural framework have been synthesized and characterized, highlighting their potential in combating COVID-19 (S. Mary et al., 2020).

Enzyme Inhibition for Therapeutic Targets

The design and synthesis of classical and nonclassical compounds related to the given chemical structure have been explored as potent inhibitors for therapeutic targets like dihydrofolate reductase (DHFR), showing significant potential in cancer therapy (A. Gangjee et al., 2007; A. Gangjee et al., 2008).

Mechanism of Action

The mechanism of action of “2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide” is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards of “2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide” are not explicitly mentioned in the available literature .

Future Directions

The future directions of research on “2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide” are not explicitly mentioned in the available literature .

properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2S/c1-2-6-3-7(17)15-10(13-6)19-4-8(18)14-9-11-5-12-16-9/h3,5H,2,4H2,1H3,(H,13,15,17)(H2,11,12,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIGTAYVBGFTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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